

dolastatin 10 pharmacokinetics and pharmacodynamics profile

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Compound Focus: Dolastatin 10

CAS No.: 110417-88-4

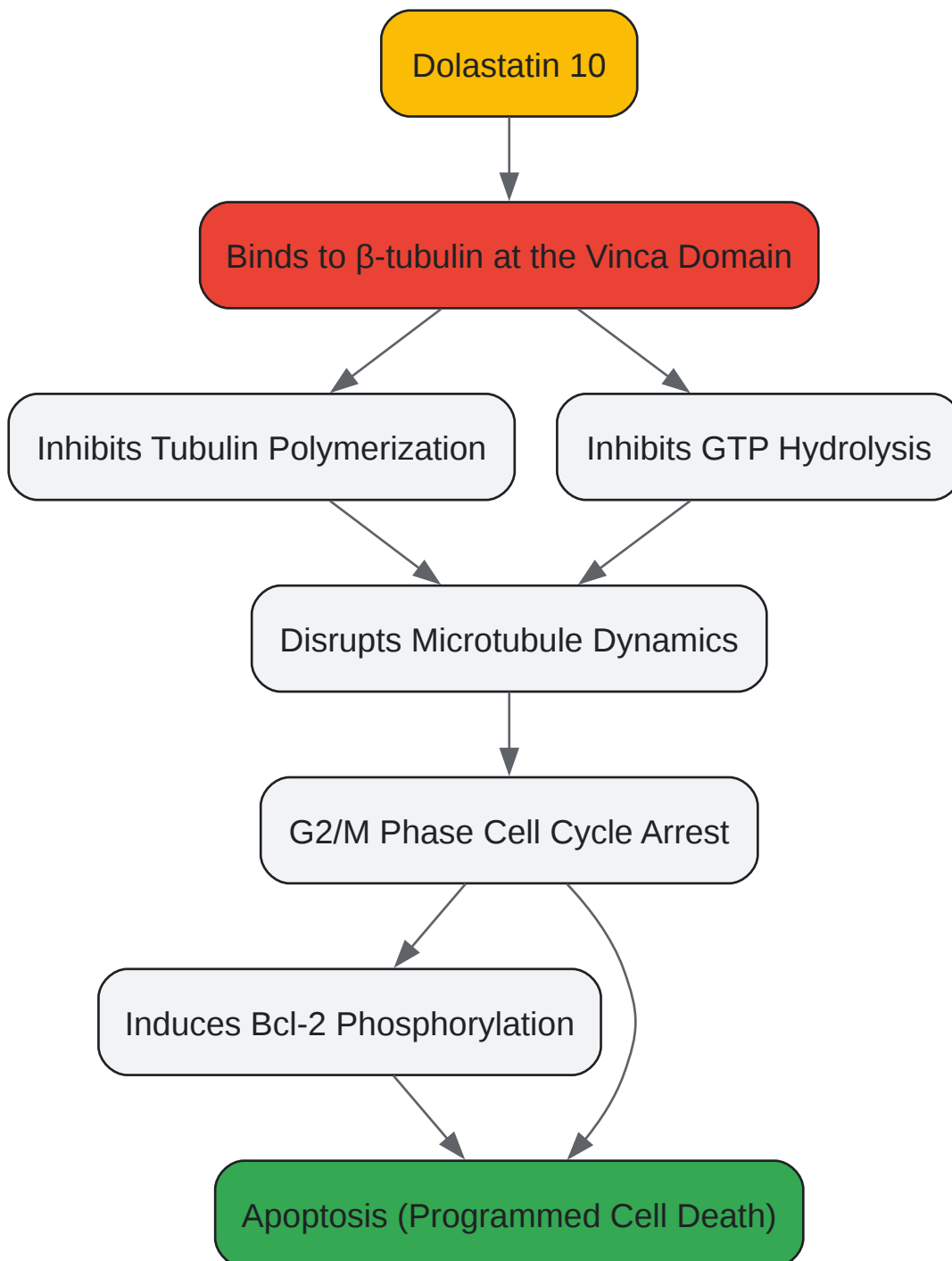
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Mechanism of Action and Pharmacodynamics

Dolastatin 10 is a potent antimitotic agent that targets tubulin, the building block of microtubules. Its primary mechanism involves binding to the β -subunit of tubulin at the **vinca alkaloid domain**, inhibiting tubulin polymerization and GTP hydrolysis [1] [2]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cell division and ultimately inducing apoptosis [3] [4]. A key downstream effect is the phosphorylation of the Bcl-2 oncoprotein, which promotes programmed cell death, particularly in cancers like small cell lung cancer where Bcl-2 is overexpressed [4] [5].

The diagram below illustrates the mechanism of action and downstream effects leading to apoptosis:



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The pharmacodynamic effects of **dolastatin 10** are characterized by **exceptional potency at the nanomolar or even picomolar level** [4] [5].

- **In Vitro Cytotoxicity:** The table below summarizes the potent cytotoxic effects of **dolastatin 10** on various cancer cell lines [4] [5].

Cancer Cell Line	IC ₅₀ Value	Reference
L1210 Leukemia	0.03 nM	[4]
Small Cell Lung Cancer (NCI-H69)	0.059 nM	[4] [5]
Human Prostate Cancer (DU-145)	0.5 nM	[4] [5]
Non-Hodgkin Lymphoma	Highly active (specific IC ₅₀ not listed)	[4]

- **Target Engagement:** Its binding to tubulin is characterized by high affinity, which results in a prolonged intracellular residence time due to very slow efflux from cells, contributing to its sustained effects [6].

Pharmacokinetic Profile

The pharmacokinetics (PK) of **dolastatin 10** are marked by **rapid distribution and high plasma clearance**, which presented significant challenges for its efficacy as a single agent.

- **Human PK Parameters:** Data from phase I clinical trials where **dolastatin 10** was administered as an intravenous (IV) bolus every 3 weeks are summarized below [6].

Parameter	Value	Notes
Terminal Half-life	12.7 - 18.9 hours	Considerably longer than in mice (~5.6 h) [6].
Plasma Clearance	4.2 - 4.5 L/h/m ²	Slower than in mice, but still indicates rapid elimination [6].
Volume of Distribution	Not specified in detail	Suggests extensive tissue distribution [6].
Protein Binding	81 - 90% (across species)	High binding, reducing fraction of free, active drug [6].

- **Metabolism and Elimination:** Specific metabolic pathways are not detailed in the search results. However, early studies in mice using radiolabeled drug showed that plasma levels of the parent

compound declined rapidly after IV administration, with only 10% of total radioactivity attributable to **dolastatin 10** after 15 minutes, indicating extensive and rapid metabolism [6]. The route of elimination is not explicitly stated.

Preclinical to Clinical Translation

Preclinical models provided important, albeit imperfect, insights for clinical development.

- **Toxicity Predictions:** Preclinical toxicology studies accurately predicted that **myelotoxicity** (bone marrow suppression), particularly neutropenia, would be the dose-limiting toxicity (DLT) in humans [6]. However, the mild peripheral sensory neuropathy observed in patients was not predicted by animal studies [6].
- **Efficacy Translation:** While **dolastatin 10** showed strong activity against subcutaneously implanted xenografts in mice at high single IV doses [6], its clinical efficacy was disappointing. It demonstrated only modest activity in a phase I trial and failed to show sufficient efficacy in subsequent phase II trials for various solid tumors, including prostate cancer, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [4] [7]. The disparity between potent in vitro activity and limited clinical efficacy is attributed to its challenging PK profile, including rapid clearance and high protein binding [6].

Evolution into ADC Warheads

The high potency and defined mechanism of **dolastatin 10**, while limiting as a single agent, made it an ideal candidate for use as a "warhead" in Antibody-Drug Conjugates (ADCs) [3] [7].

- **Structural Derivatives:** Synthetic modifications led to the creation of auristatins, including **monomethyl auristatin E (MMAE)** and **monomethyl auristatin F (MMAF)** [7]. These derivatives retain the potent tubulin-inhibiting activity of the parent compound.
- **Clinical Success with ADCs:** By conjugating these derivatives to tumor-specific monoclonal antibodies, the therapeutic index was dramatically improved. The antibody delivers the cytotoxic warhead directly to cancer cells, minimizing systemic exposure and reducing toxicity [4] [7]. This approach culminated in the 2011 FDA approval of **Brentuximab vedotin (Adcetris)** for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [4] [5] [7]. Many other ADCs utilizing MMAE or MMAF are now in clinical trials or have been approved, solidifying the legacy of **dolastatin 10** [3] [7].

Key Experimental Methodologies

For researchers, key methods used to characterize **dolastatin 10** included:

- **Tubulin Polymerization Assay:** Inhibition of polymerization was measured using purified tubulin, often in a glutamate-based buffer, and monitored spectroscopically [2].
- **Radioligand Binding Assay:** The ability to inhibit the binding of radiolabeled vinblastine or vincristine to tubulin was used to confirm its binding at the vinca domain [2] [8].
- **Cell-Based Cytotoxicity Assays:** The extreme potency required highly sensitive assays, such as the MTT assay, to determine IC₅₀ values in the sub-nanomolar range [5].
- **Pharmacokinetic Analysis:** Due to its low circulating concentrations, sensitive methods like HPLC coupled with electrospray ionization mass spectrometry (HPLC-EI-MS) or a cell-based (L1210) bioassay were developed and validated for human trials [6].

Dolastatin 10's story is a powerful example of how a deep understanding of a natural product's mechanism and pharmacokinetics can pivot a developmental hurdle into a therapeutic breakthrough.

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